Methyl 4,6-dimethylmorpholine-2-carboxylate
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Overview
Description
Methyl 4,6-dimethylmorpholine-2-carboxylate is a chemical compound with the molecular formula C8H15NO3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of methyl groups at the 4 and 6 positions of the morpholine ring and a carboxylate ester group at the 2 position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dimethylmorpholine-2-carboxylate typically involves the reaction of morpholine derivatives with appropriate methylating agents and carboxylating agents. One common method involves the alkylation of morpholine with methyl iodide, followed by the introduction of the carboxylate group through esterification with methyl chloroformate under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dimethylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often require the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives with different functional groups.
Scientific Research Applications
Methyl 4,6-dimethylmorpholine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4,6-dimethylmorpholine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the ester group allows for interactions with various biomolecules, potentially leading to therapeutic effects. The exact pathways and targets involved can vary depending on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methylmorpholine-2-carboxylate
- Methyl 6-methylmorpholine-2-carboxylate
- Ethyl 4,6-dimethylmorpholine-2-carboxylate
Uniqueness
Methyl 4,6-dimethylmorpholine-2-carboxylate is unique due to the presence of two methyl groups at the 4 and 6 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine derivatives and can result in different pharmacological and industrial properties.
Properties
IUPAC Name |
methyl 4,6-dimethylmorpholine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6-4-9(2)5-7(12-6)8(10)11-3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWZBWKIBPCWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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